Tetramisolhydrochlorid

Übersicht

Beschreibung

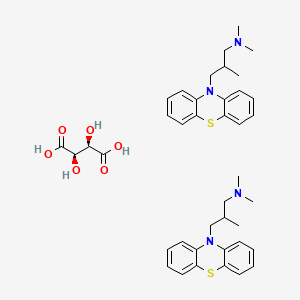

Tetramisole Hydrochlorid ist ein racemisches Gemisch aus Levamisol und seinem Enantiomer Dexamisol. Es ist ein spezifischer Inhibitor der Gewebs-unspezifischen alkalischen Phosphatase und wird in der Veterinärmedizin zur Behandlung von Ascariasis und anderen Wurminfektionen eingesetzt. Zusätzlich besitzt es immunstimulierende Eigenschaften und wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Tetramisole Hydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Inhibitor von alkalischen Phosphatasen in verschiedenen biochemischen Assays verwendet.

Biologie: Es wurde verwendet, um Membran-, Gewebe- und Tiersysteme zu untersuchen.

Medizin: Es besitzt immunstimulierende Eigenschaften und wurde zur Behandlung von Ascariasis und anderen parasitären Infektionen eingesetzt.

5. Wirkmechanismus

Tetramisole Hydrochlorid übt seine Wirkung aus, indem es als Agonist an nikotinischen Acetylcholinrezeptoren in parasitären Würmern wirkt, was zu einer Lähmung und zum Tod der Parasiten führt. Der genaue Mechanismus seiner Antikrebsaktivität ist nicht vollständig geklärt, wird jedoch vermutet, dass er die Inhibition von alkalischen Phosphatasen und die Modulation der Immunantwort beinhaltet .

Wirkmechanismus

Target of Action

Tetramisole hydrochloride primarily targets nicotinic acetylcholine receptors and alkaline phosphatases . The nicotinic acetylcholine receptors play a crucial role in transmitting signals in the nervous system, while alkaline phosphatases are enzymes involved in many cellular processes, including dephosphorylation.

Mode of Action

Tetramisole hydrochloride acts as an agonist to nicotinic acetylcholine receptors , leading to paralysis of parasites . It also inhibits alkaline phosphatases , including those in the kidney, liver, placenta, bone, and tumor . The exact mechanism of its anticancer activity is currently unknown .

Biochemical Pathways

The primary biochemical pathway affected by tetramisole hydrochloride involves the disruption of signal transmission in the nervous system of parasites due to its agonistic action on nicotinic acetylcholine receptors . This leads to paralysis and eventual death of the parasites. Additionally, by inhibiting alkaline phosphatases, tetramisole hydrochloride may affect various cellular processes where these enzymes play a role .

Pharmacokinetics

A study on the chiral pharmacokinetics of tetramisole stereoisomers found thatdexamisole showed significantly longer apparent elimination half-lives (7.02 – 10.0 h) than levamisole (2.87 – 4.77 h) . This suggests that the two enantiomers of tetramisole may have different pharmacokinetic profiles.

Result of Action

The primary result of tetramisole hydrochloride’s action is the paralysis and death of parasitic worms , making it an effective anthelmintic . It is used to treat various worm infections, including hookworm .

Action Environment

The action of tetramisole hydrochloride can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as pH and temperature . .

Biochemische Analyse

Biochemical Properties

Tetramisole hydrochloride is known to interact with various enzymes and proteins. It is a well-documented inhibitor of tissue non-specific alkaline phosphatase (TNAP) . This interaction plays a crucial role in the biochemical reactions involving Tetramisole hydrochloride.

Cellular Effects

Tetramisole hydrochloride has been observed to suppress neuronal activity independently from its inhibitory action on TNAP in mouse cortex . It reduces neuronal response amplitude in a dose-dependent manner and also decreases axonal conduction velocity . These effects highlight the significant influence of Tetramisole hydrochloride on cell function, including its impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Tetramisole hydrochloride involves its interaction with TNAP, leading to a decrease in the availability of GABA and adenosine, the main inhibitory neurotransmitters in the cortex . It also appears to block voltage-dependent sodium channels, suggesting that it has multiple targets in the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, Tetramisole hydrochloride has been observed to reduce neuronal response amplitude in a dose-dependent manner over time . This indicates that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Tetramisole hydrochloride vary with different dosages. At low doses, it has a stimulating effect on the immune system of mammals, including livestock and pets. At higher doses, it can have the opposite effect .

Metabolic Pathways

It is known to inhibit TNAP, which may be involved in the synthesis of GABA and adenosine .

Transport and Distribution

Given its solubility in water , it is likely to be quickly absorbed into the bloodstream and distributed throughout the body.

Subcellular Localization

Given its ability to inhibit TNAP, an ecto-enzyme located on the extracellular side of cells , it is likely to interact with cellular components at the extracellular level.

Vorbereitungsmethoden

Die Herstellung von Tetramisole Hydrochlorid umfasst mehrere Schritte:

Synthese von Tetramisol: Dies beinhaltet die Reaktion von Styroloxid mit Ethanolamin, um ein Additionsprodukt zu erhalten. Dieses Produkt wird dann mit Thionylchlorid chloriert, um ein Chlorierungsprodukt zu erhalten.

Cyclisierung: Das Chlorierungsprodukt unterliegt einer Cyclisierung mit Thioharnstoff in Gegenwart von Salzsäure, um Tetramisol zu bilden.

Bildung von Tetramisole Hydrochlorid: Das Tetramisol wird dann mit Salzsäure umgesetzt, um Tetramisole Hydrochlorid zu bilden

Analyse Chemischer Reaktionen

Tetramisole Hydrochlorid unterliegt verschiedenen chemischen Reaktionen:

Oxidation und Reduktion: Es kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Reaktionsmechanismen nicht umfassend dokumentiert sind.

Substitutionsreaktionen: Es kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von starken Säuren oder Basen.

Hydrolyse: Tetramisole Hydrochlorid ist in sauren Lösungen stabil, unterliegt aber einer Hydrolyse unter alkalischen Bedingungen

Vergleich Mit ähnlichen Verbindungen

Tetramisole Hydrochlorid ähnelt Levamisol Hydrochlorid, das sein aktives Enantiomer ist. Beide Verbindungen haben ähnliche Verwendungen und Wirkmechanismen. Tetramisole Hydrochlorid ist ein racemisches Gemisch, während Levamisol Hydrochlorid das reine Enantiomer ist. Weitere ähnliche Verbindungen sind:

Levamisol Hydrochlorid: Wird für ähnliche Zwecke verwendet, ist aber aufgrund seiner Reinheit potenter.

Pyrantel Pamoat: Ein weiteres Anthelmintikum, das zur Behandlung von parasitären Wurminfektionen eingesetzt wird.

Albendazol: Ein Breitband-Anthelmintikum, das zur Behandlung verschiedener parasitärer Infektionen eingesetzt wird .

Eigenschaften

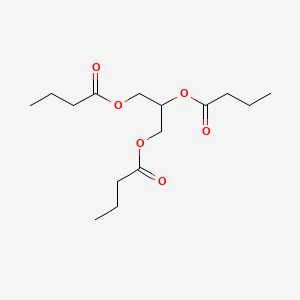

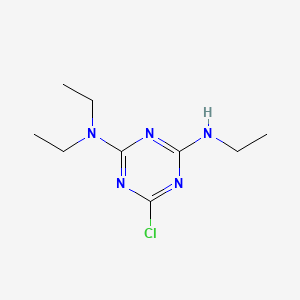

IUPAC Name |

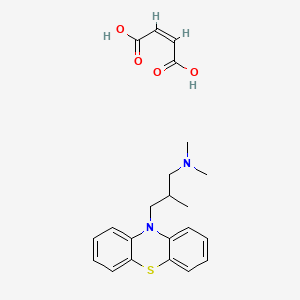

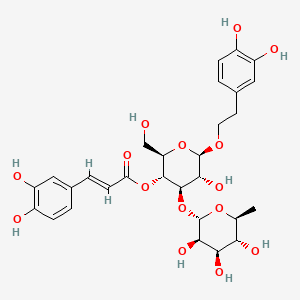

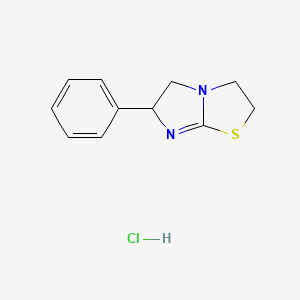

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017245 | |

| Record name | Tetramisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5086-74-8, 16595-80-5, 4641-34-3 | |

| Record name | Tetramisole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5086-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramisole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005086748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levamisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC215179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramisole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMISOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NDK265MCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetramisole hydrochloride exert its anthelmintic effect?

A1: Tetramisole hydrochloride, specifically its active enantiomer Levamisole hydrochloride, acts as a nicotinic acetylcholine receptor agonist at the neuromuscular junction of susceptible nematodes. [, , ] This binding leads to persistent muscle stimulation and spastic paralysis in the parasites. [, ]

Q2: What is the molecular formula and weight of Tetramisole hydrochloride?

A3: Tetramisole hydrochloride has the molecular formula C11H12N2S • HCl and a molecular weight of 240.76 g/mol. [, ]

Q3: Are there any characteristic spectroscopic data available for Tetramisole hydrochloride?

A4: UV spectrophotometry is commonly employed for Tetramisole hydrochloride analysis, with maximum absorbance observed at 214 nm in distilled water. [, ] This spectroscopic property is utilized for quantitative determination in various samples. [, ]

Q4: What is the stability profile of Tetramisole hydrochloride in pharmaceutical formulations?

A5: Research suggests that Tetramisole hydrochloride can degrade under certain conditions. [, ] Stability-indicating HPLC methods have been developed and validated to assess its stability in pharmaceutical formulations. [, ] These methods ensure accurate quantification even in the presence of degradation products. [, ]

Q5: Are there any known compatibility issues with Tetramisole hydrochloride in formulations?

A6: While specific compatibility issues weren't detailed in the provided research, ensuring the stability and efficacy of Tetramisole hydrochloride formulations requires careful consideration of excipients and storage conditions. [, , ] Analytical techniques like HPLC are crucial for monitoring potential interactions and degradation. [, ]

Q6: How can the stability of Tetramisole hydrochloride in formulations be enhanced?

A7: While specific strategies aren't detailed in the provided research, general approaches like optimizing pH, using appropriate packaging, and incorporating antioxidants could be investigated to improve the stability of Tetramisole hydrochloride formulations. [, , ]

Q7: How is Tetramisole hydrochloride administered, and what is its fate in the body?

A8: Tetramisole hydrochloride is typically administered orally or subcutaneously in veterinary practice. [, , ] Its absorption, distribution, metabolism, and excretion characteristics can vary between species. [, ]

Q8: What types of in vitro and in vivo models are used to study Tetramisole hydrochloride's activity?

A10: In vitro assays using isolated nematode muscle preparations can be employed to study the direct effects of Tetramisole hydrochloride on parasite motility. [] In vivo studies utilize experimentally infected animals to assess its efficacy against various nematode species and life stages. [, , ]

Q9: Has Tetramisole hydrochloride's efficacy been evaluated in clinical settings?

A11: Controlled trials in naturally infected sheep and cattle have been conducted to assess the efficacy of Tetramisole hydrochloride against a range of gastrointestinal nematodes. [, ] These trials provide valuable data on its real-world performance and inform treatment recommendations. [, ]

Q10: Is there evidence of resistance to Tetramisole hydrochloride in nematode populations?

A12: Yes, research indicates emerging resistance to Tetramisole hydrochloride in gastrointestinal nematodes of sheep, particularly Haemonchus contortus. [, ] This highlights the importance of monitoring for resistance and implementing strategies to mitigate its development. [, ]

Q11: Does resistance to Tetramisole hydrochloride confer cross-resistance to other anthelmintics?

A13: Studies show varying degrees of cross-resistance between Tetramisole hydrochloride, Morantel tartrate, and Fenbendazole in sheep nematodes. [, ] This suggests that resistance mechanisms might provide protection against multiple anthelmintics with similar modes of action or target sites. [, ]

Q12: What analytical methods are commonly employed for the quantification of Tetramisole hydrochloride?

A14: Spectrophotometric techniques, particularly UV spectrophotometry, are widely used due to their simplicity and sensitivity in determining Tetramisole hydrochloride concentrations. [, , ] Additionally, HPLC methods, including stability-indicating variations, provide more comprehensive analysis, especially in complex matrices like pharmaceutical formulations. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.